n-Fluorobenzenesulfonamide
Overview
Description
N-Fluorobenzenesulfonimide is a fluorinating agent that is used to fluorinate aromatics, enolates, azaenolates, and carbanions in high yield . It is also used for diastereoselective fluorination of Li enolates of chiral carboximides, for directed fluorination of ortho-lithiated aromatics, and for a review of electrophilic N-F fluorinating agents .
Synthesis Analysis
N-Fluorobenzenesulfonimide has been used in the synthesis of diarylsulfones. The reaction represents a rare example of sulfonylation reaction using N-Fluorobenzenesulfonimide as an efficient sulfonyl donor . It has also been used in the synthesis of β-fluoroamines via catalytic aminofluorination of styrenes .Molecular Structure Analysis
The molecular formula of N-Fluorobenzenesulfonimide is C12H10FNO4S2 and its molecular weight is 315.34 .Chemical Reactions Analysis
N-Fluorobenzenesulfonimide has been used in various chemical reactions. For instance, it has been used in the ortho-selective mono-fluorination of 2-arylbenzo[d]thiazoles .Physical And Chemical Properties Analysis
N-Fluorobenzenesulfonimide is a white to light yellow powder with a melting point of 114-116 °C. It is very soluble in acetonitrile, dichloromethane or THF and less soluble in toluene .Scientific Research Applications
Nitrogen Source for C-N Bond Formation : N-Fluorobenzenesulfonimide (NFSI) serves as an efficient nitrogen source for C-N bond formation, offering nucleophilic nitrogen or nitrogen radicals for various amination reactions (Li & Zhang, 2014).
Catalyst in Azepino[4,5-b]indole Derivatives Synthesis : NFSI is effective as a catalyst attenuator for synthesizing azepino[4,5-b]indole derivatives using tryptamine-derived ynesulfonamide (Pang et al., 2019).
Three-Component Synthesis of Isoquinuclidines : NFSI catalyzes the three-component synthesis of isoquinuclidines with significant yield and stereoselectivity (Wu, He, Deng, & Guan, 2013).
Functionalization of C60 : It serves as a precursor for various 1,2- and 1,4-bisfullerene adducts and as an oxidant in reactions of C60 with cyclic amines (Li, Lou, & Gan, 2015).
Selective COX-2 Inhibitors Enhancement : A fluorine atom in benzenesulfonamide structure enhances the selectivity of COX-2 inhibitors, as seen in the case of a potent inhibitor JTE-522 for rheumatoid arthritis and osteoarthritis treatment (Hashimoto et al., 2002).
Enantioselective Fluorination : Fine-tuning NFSI's reactivity and selectivity leads to high yields and enantioselectivity in fluorination of 2-oxindoles (Wang et al., 2014).
Radical N-Demethylation of Amides : NFSI, with copper catalysts, enables conversion of amides to N-demethylated amides (Yi et al., 2020).
Potential Antibacterial Agent : A novel fluoro-tribactam synthesized using N-fluorosulfonimide shows promise for treating bacterial infections (Padova et al., 1996).
Palladium-Catalyzed Diamination : NFSI is used in palladium-catalyzed diamination of unactivated alkenes to produce cyclic diamine derivatives (Sibbald & Michael, 2009).
Fluorine-18 Labeled Sulfonureas for Imaging : Fluorine-18 labeled sulfonureas like p-[18 F]fluorotolbutamide show potential as β-cell imaging agents for type 2 diabetic patients (Shiue et al., 2001).
Mechanism of Action
N-Fluorobenzenesulfonimide fluorinates aromatics, enolates, azaenolates, and carbanions in high yield. It is used for diastereoselective fluorination of Li enolates of chiral carboximides, for directed fluorination of ortho-lithiated aromatics, and for a review of electrophilic N-F fluorinating agents .
Safety and Hazards
Future Directions
Recent advances and developments in the direct fluorination and amination of (hetero)aromatic C–H bonds utilizing N-Fluorobenzenesulfonimide have been reported . These developments suggest that N-Fluorobenzenesulfonimide will continue to be a useful and versatile reagent in the field of organic synthesis.
properties
IUPAC Name |
N-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYQZTZSYREQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572114 | |
Record name | N-Fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Fluorobenzenesulfonamide | |
CAS RN |
145490-75-1 | |
Record name | N-Fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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